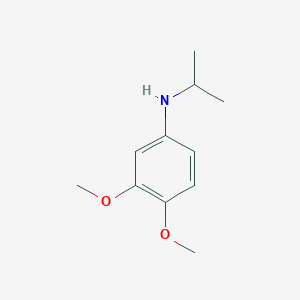

3,4-dimethoxy-N-(propan-2-yl)aniline

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-9-5-6-10(13-3)11(7-9)14-4/h5-8,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDXIPQYSORWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dimethoxy N Propan 2 Yl Aniline and Its Analogues

Precursor Synthesis and Functionalization

A common and well-established strategy involves the initial preparation of the aniline (B41778) precursor, 3,4-dimethoxyaniline (B48930), followed by the introduction of the isopropyl moiety.

Synthesis of 3,4-Dimethoxyaniline (Aminoveratrole)

3,4-Dimethoxyaniline, also known as 4-aminoveratrole, is a key intermediate in the synthesis of the target compound. tcichemicals.com A primary method for its preparation is the reduction of 3,4-dimethoxynitrobenzene. exsyncorp.com This transformation can be efficiently carried out using catalytic hydrogenation with reagents such as palladium on carbon (Pd/C) and hydrogen gas. chemicalbook.com An alternative and frequently used method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride and activated carbon in an ethanol (B145695) solvent. google.com This method is reported to produce 2,4-dimethoxyaniline (B45885) in high yield and purity. google.com Other methods include the reduction of the nitro group with iron in acidic medium or the ammonolysis of 4-chloro-1,2-dimethoxybenzene. exsyncorp.com

Introduction of the Isopropyl Moiety via Amination

Once 3,4-dimethoxyaniline is synthesized, the isopropyl group is introduced onto the nitrogen atom. Reductive amination is a widely used and effective method for this N-alkylation. masterorganicchemistry.comgctlc.org This reaction involves treating 3,4-dimethoxyaniline with acetone (B3395972) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine. gctlc.org Suitable reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com The latter is particularly effective as it can selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com

Direct Synthesis Routes to N-(propan-2-yl)anilines

Direct synthetic strategies aim to construct the N-(propan-2-yl)aniline framework in a more convergent manner, potentially reducing the number of synthetic steps.

Reductive Amination Strategies

Reductive amination can also be employed as a direct route to N-alkylated anilines. gctlc.orgresearchgate.netharvard.edu For instance, the reaction of 3,4-dimethoxybenzaldehyde (B141060) with isopropylamine (B41738) in the presence of a suitable reducing agent would directly yield 3,4-dimethoxy-N-(propan-2-yl)aniline. This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines. harvard.edu Various reducing agents can be used, including sodium triacetoxyborohydride (B8407120) (STAB), which is known for its high selectivity and tolerance of a wide range of functional groups. harvard.eduresearchgate.net Catalytic transfer hydrogenation using a Hantzsch ester in the presence of a thiourea (B124793) organocatalyst also provides a metal-free approach to reductive amination.

Nucleophilic Substitution Approaches

Another direct approach involves the nucleophilic substitution reaction between an aniline and an alkyl halide. In the context of synthesizing this compound, this would involve the reaction of 3,4-dimethoxyaniline with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. However, direct alkylation of amines with alkyl halides can be difficult to control and may lead to over-alkylation, producing tertiary amines as byproducts. masterorganicchemistry.com To circumvent this, methods using alkyl p-toluenesulfonate as the alkylating agent under basic conditions with a phase transfer catalyst have been developed for the synthesis of N,N-dialkylanilines. google.com

Advanced Derivatization and Functionalization of the Core Structure

Sulfonamide Formation and Modifications

The sulfonamide functional group is a crucial structural motif in medicinal chemistry. d-nb.info The primary method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in This classical approach is widely applicable for creating derivatives from anilines.

Recent advancements have focused on developing more efficient and environmentally benign methods. One such method involves the use of sodium sulfinates and an amine, mediated by an agent like ammonium (B1175870) iodide (NH₄I), to form the sulfonamide bond. d-nb.info Another innovative, one-pot strategy allows for the synthesis of sulfonamides directly from unactivated aromatic carboxylic acids and amines. This process utilizes copper ligand-to-metal charge transfer to convert the acid into a sulfonyl chloride in situ, which then reacts with the amine. princeton.edu

Key methodologies for sulfonamide synthesis are summarized below:

| Method | Reactants | Reagents/Conditions | Product | Ref. |

| Classical Synthesis | Primary/Secondary Amine + Sulfonyl Chloride | Base (e.g., Pyridine, Triethylamine) | Sulfonamide | ijarsct.co.in |

| Sulfinate-Amine Coupling | Sodium Sulfinate + Amine | NH₄I, CH₃CN, 80°C | Sulfonamide | d-nb.info |

| In Situ Sulfonyl Chloride Formation | Thiol | N-chlorosuccinimide (NCS), Tetrabutylammonium chloride, H₂O | Sulfonyl Chloride | organic-chemistry.org |

| Direct from Sulfonic Acids | Sulfonic Acid/Salt + Amine | Microwave irradiation | Sulfonamide | organic-chemistry.org |

| Decarboxylative Halosulfonylation | Aromatic Carboxylic Acid + Amine | Copper Catalyst, SO₂, DCDMH, then Amine | Sulfonamide | princeton.edu |

These methods offer a range of options for converting aniline derivatives into sulfonamides, accommodating various functional groups and reaction sensitivities.

Amide Linkage Synthesis

Amide bond formation is one of the most fundamental reactions in organic synthesis, frequently employed to link molecular fragments. The reaction of an amine, such as a 3,4-dimethoxyaniline analogue, with a carboxylic acid or its activated derivative (e.g., acyl chloride) is the most common approach. sphinxsai.com

For challenging couplings, particularly with electron-deficient amines, specific reagents are employed to facilitate the reaction. A protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) has proven effective for synthesizing a range of functionalized amides. nih.gov Research has also demonstrated the synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides, which serve as precursors for more complex molecules like 3,4-dihydroisoquinoline (B110456) analogues. researchgate.net

The synthesis of amide derivatives from substituted anilines can also be achieved by refluxing the aniline with an amino acid ester in methanol. sphinxsai.com

| Coupling Reagents | Amine Substrate | Carboxylic Acid Substrate | Key Features | Ref. |

| Thionyl Chloride (SOCl₂) | 3,4-dichloroaniline | Fatty Acids | Formation of fatty N-acylamino amides | researchgate.net |

| EDC, DMAP, HOBt | Electron-deficient anilines | Functionalized carboxylic acids | Effective for unreactive amines | nih.gov |

| Not specified | 1-(3,4-dimethoxyphenyl)propan-2-amine | Various acylating agents | Precursors for Bischler-Napieralski reaction | researchgate.net |

| None (direct reflux) | Substituted anilines | Amino acid esters | One-step synthesis in methanol | sphinxsai.com |

Heterocyclic Annulation Reactions from Aniline Precursors

Aniline derivatives are pivotal starting materials for building fused heterocyclic ring systems through annulation reactions, where a new ring is formed on the existing benzene (B151609) ring. rsc.orgbohrium.com

Quinolines are a prominent class of nitrogen-containing heterocycles. Several classic named reactions utilize aniline precursors for their synthesis. pharmaguideline.com

Combes Synthesis: This method involves the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to form the quinoline (B57606) ring. pharmaguideline.comiipseries.org

Knorr Synthesis: In this reaction, a β-ketoester reacts with an aniline to form a β-arylamino-α,β-unsaturated ester, which is then cyclized under acidic conditions. This method can yield quinoline derivatives from precursors like 4-amino-6-bromoveratrole (a dimethoxyaniline derivative). iipseries.org

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. du.edu.eg It is a versatile method for producing substituted quinolines.

Ruthenium-Catalyzed Three-Component Reaction: Modern methods include ruthenium-catalyzed coupling of anilines (such as 3,5-dimethoxyaniline), aldehydes, and allylamines to efficiently form substituted quinolines. rsc.org

| Reaction Name | Aniline Precursor | Second Reactant(s) | Conditions | Ref. |

| Combes Synthesis | Arylamine | 1,3-Dicarbonyl compound | Acid catalysis | pharmaguideline.comiipseries.org |

| Knorr Synthesis | 4-Amino-6-bromo veratrole | Ethyl acetoacetate | Sulfuric acid | iipseries.org |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone | α-Methylene carbonyl compound | Acid or base catalysis | du.edu.eg |

| Doebner-von Miller | Aniline | α,β-Unsaturated carbonyl compound | Acid catalysis | pharmaguideline.com |

| Ru-Catalyzed Coupling | 3,5-Dimethoxyaniline | Aldehyde, Triallylamine | Ru-H complex catalyst | rsc.org |

The indole (B1671886) nucleus is another key heterocyclic structure found in many biologically active compounds. openmedicinalchemistryjournal.com Synthetic routes often start from aniline or its derivatives.

Fischer Indole Synthesis: This is one of the oldest and most reliable methods, involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. The arylhydrazines are often prepared from the corresponding anilines. nih.gov

Leimgruber-Batcho Synthesis: This two-step process begins with the reaction of an ortho-nitrotoluene derivative with a dimethylformamide dimethyl acetal (B89532) to form an enamine. Subsequent reduction of the nitro group leads to cyclization and indole formation. youtube.com This method is particularly useful for preparing indoles with specific substitution patterns that may not be accessible through the Fischer synthesis.

Acceptorless Dehydrogenative Condensation: A contemporary approach involves the reaction of anilines with diols, using heterogeneous catalysts like Pt/Al₂O₃ and ZnO, to construct the indole ring system. rsc.org

The synthesis of fused ring systems containing oxygen, such as pyrans, can be achieved through annulation reactions involving aniline-derived intermediates or related structures. An eco-friendly synthesis of fused pyrano[2,3-b]pyrans has been developed via the ammonium acetate-mediated condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds. nih.govrsc.org While not directly starting from anilines, these methods highlight the construction of fused heterocyclic systems that can be analogous to nitrogen-containing heterocycles derived from anilines.

Furthermore, three-component benzannulation reactions provide a pathway to meta-substituted anilines. This process involves the reaction of a 1,3-diketone, acetone, and an amine to build a new aniline ring system, demonstrating the versatility of annulation strategies in synthesizing complex aniline derivatives. beilstein-journals.org

Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3,4-dimethoxy-N-(propan-2-yl)aniline is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the N-H proton, and the isopropyl group protons.

The aromatic region would likely show three signals for the protons on the benzene (B151609) ring. The proton at the 2-position, being adjacent to the bulky N-isopropylamino group, would appear as a doublet. The proton at the 5-position, situated between the amino group and a methoxy group, would likely be a singlet or a doublet with a very small coupling constant. The proton at the 6-position, ortho to a methoxy group, would also present as a doublet.

The two methoxy groups at positions 3 and 4 would each give rise to a sharp singlet, though their chemical shifts might be very similar. The proton attached to the nitrogen atom (N-H) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The isopropyl group would be characterized by a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The splitting pattern arises from the coupling between the methine proton and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

| Aromatic H-2 | 6.5 - 6.8 | d | ~2 |

| Aromatic H-5 | 6.2 - 6.5 | d | ~8 |

| Aromatic H-6 | 6.6 - 6.9 | dd | ~8, ~2 |

| OCH₃ (C3) | 3.8 - 3.9 | s | - |

| OCH₃ (C4) | 3.8 - 3.9 | s | - |

| NH | 3.5 - 4.5 (broad) | s | - |

| CH (isopropyl) | 3.5 - 3.7 | sept | ~6-7 |

| CH₃ (isopropyl) | 1.1 - 1.3 | d | ~6-7 |

Note: These are predicted values and may differ from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the six aromatic carbons, the two methoxy carbons, and the two carbons of the isopropyl group.

The aromatic carbons attached to the oxygen atoms of the methoxy groups (C-3 and C-4) would resonate at the lowest field (highest ppm values) in the aromatic region due to the deshielding effect of oxygen. The carbon attached to the nitrogen (C-1) would also be downfield. The remaining aromatic carbons (C-2, C-5, and C-6) would appear at higher fields.

The carbons of the two methoxy groups would appear as sharp signals in the upfield region of the spectrum. The methine carbon of the isopropyl group would be observed at a lower field than the equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (aromatic, C-N) | 140 - 145 |

| C-2 (aromatic, C-H) | 100 - 105 |

| C-3 (aromatic, C-O) | 148 - 152 |

| C-4 (aromatic, C-O) | 142 - 146 |

| C-5 (aromatic, C-H) | 102 - 108 |

| C-6 (aromatic, C-H) | 112 - 118 |

| OCH₃ (C3) | 55 - 57 |

| OCH₃ (C4) | 55 - 57 |

| CH (isopropyl) | 45 - 50 |

| CH₃ (isopropyl) | 22 - 25 |

Note: These are predicted values and may differ from experimental data.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the isopropyl methine proton and the methyl protons, as well as the couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methoxy and isopropyl groups would be observed as strong bands in the 2850-3000 cm⁻¹ region.

C=C Aromatic Ring Stretches: Several bands of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.

C-N Stretch: The C-N stretching vibration of the aromatic amine is expected to appear in the 1250-1360 cm⁻¹ range.

C-O Stretches: Strong absorption bands corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy groups would be prominent in the 1000-1300 cm⁻¹ region.

C-H Bends: Out-of-plane C-H bending vibrations of the substituted benzene ring would give rise to bands in the 800-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Table 3: Predicted FT-IR Characteristic Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1360 | Medium |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | 1000 - 1075 | Strong |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 | Strong |

Note: These are predicted values and may differ from experimental data.

Fourier Transform Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would be expected to show:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching vibrations would also be visible.

C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations would be present, similar to the FT-IR spectrum.

Skeletal Vibrations: The spectrum would also contain a rich fingerprint region with various C-C stretching and bending vibrations of the entire molecular skeleton.

A comparative analysis of both FT-IR and FT-Raman spectra would provide a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Experimental data regarding the ultraviolet-visible absorption spectrum of this compound, including details of absorption maxima (λmax) and corresponding molar absorptivity values, are not available in the reviewed scientific literature. Therefore, a discussion on its electronic absorption properties and the specific electronic transitions (e.g., π → π* or n → π*) cannot be provided at this time.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study for this compound has not been reported in the accessible scientific literature. Consequently, information regarding its crystal system, space group, and unit cell dimensions is not available.

Without crystallographic data, a description of the molecule's arrangement within a crystal lattice and the nature of its intermolecular interactions, such as hydrogen bonding or van der Waals forces, cannot be determined.

Specific, experimentally determined values for the bond lengths, bond angles, and torsional angles of this compound in the solid state are unavailable due to the absence of X-ray crystallographic studies.

Theoretical and Computational Investigations of 3,4 Dimethoxy N Propan 2 Yl Aniline and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for the analysis of moderately sized organic molecules like 3,4-dimethoxy-N-(propan-2-yl)aniline. Hybrid functionals, such as B3LYP, are commonly employed as they incorporate a portion of the exact Hartree-Fock exchange, yielding reliable results for molecular geometries, electronic properties, and vibrational frequencies. capes.gov.brnih.gov

Geometry Optimization and Conformational Landscapes

The first step in the computational analysis of a molecule is geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.govarxiv.org For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles. The conformational landscape of this molecule is primarily dictated by the orientation of the N-(propan-2-yl) group and the two methoxy (B1213986) substituents on the aniline (B41778) ring.

Rotation around the C-N bond and the C-O bonds of the methoxy groups gives rise to various conformers. DFT calculations can elucidate the relative energies of these conformers, identifying the global minimum energy structure. It is anticipated that the most stable conformer would exhibit a geometry that minimizes steric hindrance between the bulky isopropyl group and the methoxy groups, as well as optimizing electronic interactions such as conjugation. Computational studies on analogous organosilicon compounds have successfully used DFT to identify stable conformers. memphis.edu

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311G(d,p)) |

| Bond Length (Å) | C-N (aniline) | 1.405 |

| C-C (aromatic avg.) | 1.398 | |

| N-C (isopropyl) | 1.468 | |

| C-O (methoxy) | 1.365 | |

| Bond Angle (°) | C-N-C | 121.5 |

| C-C-N | 120.8 | |

| Dihedral Angle (°) | C-C-N-C | 35.0 |

Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar molecular structures.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.infoyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. thaiscience.infobohrium.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom and the methoxy-substituted carbon atoms, reflecting its nucleophilic character. The LUMO, conversely, is likely to be distributed over the aromatic ring's π* anti-bonding orbitals. The electron-donating nature of the methoxy and N-alkyl groups is predicted to raise the energy of the HOMO and decrease the HOMO-LUMO gap compared to unsubstituted aniline, thereby increasing its reactivity. Studies on substituted anilines have shown that methoxy groups, acting as electron-donating substituents, influence the HOMO-LUMO energy gap and, consequently, the molecule's reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.25 |

| LUMO | -0.15 |

| Energy Gap (ΔE) | 5.10 |

Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar molecular structures. thaiscience.info

Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.nettci-thaijo.org The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). echemcom.comjournaleras.com

In the case of this compound, the MEP surface would likely show the most negative potential (typically colored red) concentrated around the oxygen atoms of the methoxy groups and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. researchgate.netnih.gov These sites are the most probable centers for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms, particularly the N-H proton and the protons of the isopropyl group, making them susceptible to nucleophilic interactions. nih.gov MEP analysis of aniline and its derivatives confirms that the amino group and other electronegative atoms are regions of negative potential. thaiscience.inforesearchgate.net

Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It localizes the molecular orbitals into Lewis-type (bonding or lone pair) and non-Lewis-type (anti-bonding or Rydberg) orbitals. The interactions between these orbitals reveal the extent of intramolecular charge transfer (ICT) and hyperconjugative stabilization. nih.gov

Table 3: Hypothetical NBO Analysis for Key Intramolecular Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C-C)ring | 45.2 |

| LP(2) O (methoxy) | σ(C-C)ring | 5.8 |

| σ(C-H)isopropyl | σ*(N-C) | 2.5 |

Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar molecular structures.

Computational Spectroscopy Predictions

Computational methods are instrumental in predicting and interpreting vibrational spectra, providing a powerful complement to experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy.

Theoretical Vibrational Spectra (IR, Raman) and Potential Energy Distribution (PED) Analysis

DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule's normal modes of vibration. researchgate.net By simulating the IR and Raman spectra, researchers can assign the observed experimental bands to specific molecular motions. cuni.czresearchgate.net For this compound, theoretical spectra would reveal characteristic bands for the N-H stretching, C-N stretching, aromatic ring vibrations, and the vibrations of the methoxy and isopropyl groups. core.ac.uk

Potential Energy Distribution (PED) analysis is often employed to provide a quantitative description of the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode. This allows for a more precise and unambiguous assignment of the vibrational bands. For instance, a band in the 1300-1200 cm⁻¹ region might be assigned to C-N stretching, but PED analysis could reveal that it also has significant contributions from aromatic C-C stretching and C-H in-plane bending. materialsciencejournal.org Studies on aniline scattered from surfaces have highlighted the sensitivity of specific vibrational modes, such as the NH₂ inversion, to intermolecular interactions. technion.ac.il

Table 4: Selected Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (IR/Raman) | Assignment (PED) |

| ~3400 | Medium/Low | N-H stretching |

| ~3050 | Medium/Medium | Aromatic C-H stretching |

| ~2970 | High/High | Aliphatic C-H stretching (isopropyl) |

| ~1610 | High/High | Aromatic C-C stretching |

| ~1520 | High/High | Aromatic C-C stretching + N-H bending |

| ~1260 | High/Medium | Asymmetric C-O-C stretching (methoxy) |

| ~1240 | High/Medium | C-N stretching |

Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar molecular structures. researchgate.netresearchgate.netnist.gov

Predicted NMR Chemical Shifts (GIAO method) and Experimental Correlation

The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. rsc.orgyoutube.comipb.ptmdpi.comresearchgate.net This method has proven to be a reliable tool for predicting the NMR spectra of organic molecules, aiding in structure elucidation and the assignment of experimental resonances. For this compound, GIAO calculations can provide valuable insights into the electronic environment of each nucleus.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.10 - 6.80 |

| N-H | ~3.60 |

| O-CH₃ | 3.80 - 3.90 |

| CH (isopropyl) | 3.50 - 3.70 |

| CH₃ (isopropyl) | ~1.20 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 148.0 - 150.0 |

| Aromatic C-N | 140.0 - 142.0 |

| Aromatic C-H | 99.0 - 115.0 |

| O-CH₃ | 55.0 - 56.0 |

| CH (isopropyl) | 45.0 - 47.0 |

| CH₃ (isopropyl) | ~23.0 |

The accuracy of GIAO-calculated shifts is highly dependent on the level of theory and the basis set employed in the calculation. For robust predictions, it is common to use hybrid DFT functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311G(d,p). researchgate.net The comparison of theoretical and experimental results for similar compounds indicates that this approach can yield satisfactory predictions for NMR properties. researchgate.net

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is an indispensable tool for elucidating the intricate details of reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energetic barriers that govern the reaction rate. For derivatives of aniline, computational studies have shed light on a variety of transformations, including reactions with radicals, rearrangements, and C-N bond activation.

Exploration of Transition States and Activation Barriers

The reaction of anilines with radicals, such as the hydroxyl radical (•OH), has been a subject of computational investigation. mdpi.comresearchgate.net These studies employ methods like M06-2X and CCSD(T) to locate the transition states for various reaction pathways, such as hydrogen abstraction from the amino group or addition to the aromatic ring. mdpi.comresearchgate.net The calculated activation barriers provide a quantitative measure of the feasibility of each pathway. For instance, in the reaction of 4-methyl aniline with •OH, computational studies have been used to determine the activation energies for different reaction channels, thereby identifying the most favorable reaction mechanism. mdpi.comresearchgate.net

Kinetic and Thermodynamic Parameters of Reactions

Beyond the identification of transition states, computational chemistry allows for the calculation of key kinetic and thermodynamic parameters. Using Transition State Theory (TST) and other theoretical models, it is possible to compute rate constants, enthalpies of activation (ΔH‡), and entropies of activation (ΔS‡). mdpi.comresearchgate.net These calculated parameters can be compared with experimental kinetic data to validate the proposed reaction mechanism. For example, the kinetics of the reaction between 4-methyl aniline and hydroxyl free radicals have been calculated using TST and the microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory, providing a detailed understanding of the reaction's rate and temperature dependence. mdpi.comresearchgate.net

Studies on C-N Bond Activation and Rearrangements

The cleavage and rearrangement of C-N bonds in N-alkylanilines are fundamental processes in organic synthesis and degradation pathways. Computational studies have been instrumental in understanding the mechanisms of these transformations. acs.orgnih.gov For instance, Density Functional Theory (DFT) calculations have been used to investigate the mechanism of C-N bond cleavage in aniline on catalyst surfaces, revealing the energy barriers for direct C-N bond scission. researchgate.net

In the context of N-alkylanilines, rearrangements such as the Smiles rearrangement have been studied computationally, highlighting the influence of substituents on the reaction pathway. nih.gov Furthermore, theoretical studies have explored various methods for the oxidative cleavage of C-N bonds in N-alkylamines, with DFT calculations revealing the energy barriers for different proposed mechanisms. researchgate.net While specific studies on this compound are not detailed in the provided search results, the methodologies applied to its analogues demonstrate the capacity of computational chemistry to unravel the complex mechanisms of C-N bond activation and rearrangement in this class of compounds.

Mechanistic Organic Transformations Involving 3,4 Dimethoxy N Propan 2 Yl Aniline

Nucleophilic Reactivity of the Aniline (B41778) Nitrogen

The nitrogen atom in 3,4-dimethoxy-N-(propan-2-yl)aniline possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity is modulated by both electronic and steric factors. The two methoxy (B1213986) groups at the 3- and 4-positions of the aromatic ring are electron-donating, which increases the electron density on the ring and, to a lesser extent, on the nitrogen atom through resonance. However, the bulky isopropyl group attached to the nitrogen atom introduces significant steric hindrance, which can temper its reactivity towards electrophiles.

The nucleophilicity of the aniline nitrogen is a key factor in reactions such as alkylation and acylation. In alkylation reactions, the nitrogen atom can attack an alkyl halide or another suitable electrophile to form a quaternary ammonium (B1175870) salt or, under specific conditions, undergo further N-alkylation. The presence of the isopropyl group, however, makes the approach of an electrophile more challenging compared to a primary aniline.

Acylation reactions, for instance with acyl chlorides or anhydrides, would proceed via nucleophilic attack of the nitrogen on the carbonyl carbon. The resulting amide products are generally stable. The rate and feasibility of these reactions are influenced by the steric bulk of both the N-isopropyl group and the acylating agent.

Electrophilic Aromatic Substitution Patterns on the Dimethoxyphenyl Ring (e.g., Bromination)

The dimethoxyphenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and methoxy groups. Both the N-isopropylamino group and the methoxy groups are ortho, para-directing. In this specific substitution pattern, the positions ortho and para to the powerful activating amino group are of primary interest.

Considering the structure of this compound, the potential sites for electrophilic attack are C2, C5, and C6. The C5 position is para to the C2 methoxy group (if we consider the amino group at C1) and ortho to the C4 methoxy group, while the C2 and C6 positions are ortho to the amino group.

In the case of bromination, a common electrophilic aromatic substitution reaction, the regiochemical outcome is dictated by the directing effects of the substituents. The N-isopropylamino group is a potent activating group and a strong ortho, para-director. The methoxy groups also contribute to the activation of the ring. Given the steric hindrance from the N-isopropyl group, electrophilic attack at the C6 position is generally favored over the C2 position. Therefore, the major product of a monobromination reaction would likely be 6-bromo-3,4-dimethoxy-N-(propan-2-yl)aniline. Under harsher conditions or with an excess of the brominating agent, further substitution could occur.

The regioselectivity of such reactions can be finely tuned by the choice of the brominating agent (e.g., Br₂, N-bromosuccinimide) and the reaction conditions.

Catalytic Approaches in Aniline Derivatization (e.g., Metal-Catalyzed Reactions)

Catalytic methods, particularly those employing transition metals like palladium and copper, have revolutionized the derivatization of anilines. These methods offer efficient and selective routes to form carbon-nitrogen and carbon-carbon bonds. For a sterically hindered secondary aniline like this compound, these catalytic approaches are particularly valuable.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. In a reverse scenario to the typical Buchwald-Hartwig reaction, this compound could potentially serve as the amine coupling partner with an aryl halide or triflate. The steric hindrance of the isopropyl group might necessitate the use of specialized bulky electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle.

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative for N-arylation. These reactions often require higher temperatures but can be effective for coupling anilines with aryl halides. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Studies on Deaminative Coupling Mechanisms

Deaminative coupling reactions, where the amino group is replaced by another functional group, represent a significant synthetic transformation. While direct deaminative coupling of N-alkylanilines is less common, related transformations can be envisaged. For instance, the aniline functionality can be converted into a better leaving group, such as a diazonium salt. However, the formation of stable diazonium salts from secondary anilines is not straightforward.

More contemporary approaches might involve transition metal-catalyzed reactions where the C-N bond is activated and cleaved. For example, directed C-H activation reactions ortho to the amino group, followed by functionalization, could be a potential pathway for derivatization without directly involving the cleavage of the C-N bond.

Reaction Kinetics and Reaction Pathway Analysis (e.g., Hammett Plots)

The study of reaction kinetics and the analysis of reaction pathways provide deep insights into the mechanisms of organic transformations. For reactions involving this compound, kinetic studies could elucidate the influence of its electronic and steric properties on reaction rates.

For instance, in electrophilic aromatic substitution reactions, determining the rate constants for substitution at different positions would provide quantitative data on the directing effects of the substituents. A Hammett plot, which correlates reaction rates with substituent constants (σ), could be constructed by studying a series of related anilines with different substituents on the aromatic ring. This would allow for a quantitative assessment of the electronic effects of the methoxy and N-isopropylamino groups on the transition state of the reaction.

Similarly, in metal-catalyzed coupling reactions, kinetic studies can help to determine the rate-determining step of the catalytic cycle, which could be oxidative addition, transmetalation, or reductive elimination. This information is vital for optimizing reaction conditions and designing more efficient catalysts.

Below is a table summarizing the expected reactivity and products for some of the discussed transformations.

| Reaction Type | Reagent/Catalyst | Probable Major Product | Key Mechanistic Considerations |

| Nucleophilic Acylation | Acetyl Chloride | N-(3,4-dimethoxyphenyl)-N-isopropylacetamide | Nucleophilic attack of the aniline nitrogen on the carbonyl carbon. Steric hindrance from the isopropyl group may affect the reaction rate. |

| Electrophilic Bromination | N-Bromosuccinimide | 6-bromo-3,4-dimethoxy-N-(propan-2-yl)aniline | The N-isopropylamino and methoxy groups are strong ortho, para-directors. Steric hindrance favors substitution at the C6 position. |

| Palladium-Catalyzed N-Arylation | Aryl Bromide, Pd Catalyst, Ligand, Base | N-aryl-3,4-dimethoxy-N-(propan-2-yl)aniline | Buchwald-Hartwig amination. The choice of a bulky, electron-rich ligand is crucial to overcome steric hindrance. |

Advanced Research Applications and Future Directions for 3,4 Dimethoxy N Propan 2 Yl Aniline Chemistry

Development as a Modular Building Block in Complex Organic Synthesis

The strategic importance of 3,4-dimethoxy-N-(propan-2-yl)aniline lies in its utility as a modular building block. This concept refers to a molecule that can be reliably incorporated into larger, more complex structures, bringing with it a defined set of chemical and physical properties. The substituted aniline (B41778) core is a common motif in pharmacologically active compounds and functional organic molecules.

Research has demonstrated that related 3,4-dimethoxyaniline (B48930) derivatives are valuable precursors in the synthesis of bioactive heterocycles. For instance, 3,4-dimethoxyaniline is a key reagent in the preparation of 2-aminothiazoles, a class of compounds investigated as potent sphingosine (B13886) kinase inhibitors. The fundamental structure of this compound makes it an ideal candidate for constructing complex nitrogen-containing ring systems. Its β-phenylethylamine-like framework is particularly suited for classical isoquinoline (B145761) syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, which are cornerstone methods for assembling the core of numerous natural alkaloids like papaverine. numberanalytics.comwikipedia.org In these contexts, the N-isopropyl group can modulate solubility and influence the stereochemical outcome of cyclization reactions, while the dimethoxy-substituted phenyl ring is primed for electrophilic attack, facilitating ring closure.

The application of this compound as a building block is summarized in the following table:

| Synthetic Target Class | Relevant Synthetic Reactions | Role of this compound |

| Bioactive Heterocycles | Bischler-Napieralski Reaction | Provides the core nitrogen and aromatic structure for isoquinoline synthesis. |

| Pictet-Spengler Reaction | Acts as the amine component for condensation and cyclization. | |

| Pharmaceutical Intermediates | Multi-component Reactions | Serves as a nucleophilic amine and aromatic component. |

| Functional Dyes | Azo Coupling | Functions as the coupling component due to its activated aromatic ring. |

Scaffold Design for Novel Organic Materials

The aniline core of this compound serves as an excellent scaffold for the design of novel organic materials, particularly conducting polymers. Polyaniline and its derivatives are renowned for their unique electronic, electrochemical, and optical properties. ias.ac.in The synthesis of polymers from substituted anilines allows for the fine-tuning of these properties. scispace.comacs.org

Electrochemical or chemical polymerization of this compound can yield a polyaniline derivative with tailored characteristics. acs.org The specific contributions of the substituents are crucial:

Dimethoxy Groups : These electron-donating groups increase the electron density of the polymer backbone, which can influence its conductivity and redox potentials. Studies on poly(2,5-dimethoxyaniline) have shown that methoxy (B1213986) substituents can enhance thermal stability and promote a more planar, conjugated polymer structure. ias.ac.in

N-Isopropyl Group : The presence of an alkyl group on the nitrogen atom is known to improve the solubility of the resulting polymer in common organic solvents. ias.ac.in This enhanced processability is a significant advantage over unsubstituted polyaniline, which is notoriously difficult to process. The steric bulk of the isopropyl group would also affect the packing and morphology of the polymer chains.

The potential properties of a polymer derived from this monomer are outlined below:

| Property | Influence of Substituents | Potential Application |

| Solubility | N-isopropyl group disrupts inter-chain packing, enhancing solubility. | Solution-processable films for electronic devices, inks. |

| Conductivity | Dimethoxy groups donate electron density, potentially modifying band gap and conductivity. | Organic electrodes, antistatic coatings, sensors. |

| Thermal Stability | Methoxy groups can participate in cross-linking reactions, increasing resistance to thermal degradation. ias.ac.in | Materials for high-temperature electronic applications. |

| Morphology | Steric effects from the N-isopropyl group can lead to unique nano-structures (e.g., tubular, spherical). ias.ac.innih.gov | Advanced composites, materials with high surface area. |

Advanced Synthetic Methodologies Exploiting the Aniline Core

The reactivity of the aniline core in this compound makes it an excellent substrate for developing and testing advanced synthetic methodologies. The nitrogen atom and the activated aromatic ring are both sites for sophisticated chemical transformations.

One of the most powerful modern techniques for forming C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination. acs.orgnih.gov While highly versatile, N-alkylanilines can be challenging substrates due to their reduced acidity and the potential for side reactions. acs.org The development of specialized ligands and catalyst systems that can efficiently couple aryl halides with this compound represents an active area of research, expanding the toolkit for synthesizing complex triarylamines used in organic electronics. Similarly, copper-catalyzed Ullmann-type couplings offer a complementary, cost-effective approach for which sterically hindered anilines remain a frontier. nih.gov

Furthermore, the electrochemical polymerization of aniline derivatives is an advanced technique for material synthesis. scispace.comnih.gov This method proceeds via the formation of an aniline radical cation, and the mechanism is sensitive to substituents on the monomer. arxiv.org Studying the electropolymerization of this compound provides insight into how electronic and steric factors control polymer growth and structure at the electrode-solution interface. Other advanced methods leveraging the aniline core include visible-light-induced N-alkylation reactions and catalytic protocols using earth-abundant metals. nih.govtsijournals.com

| Methodology | Description | Relevance to the Aniline Core |

| Pd/Cu-Catalyzed C-N Coupling | Forms a new bond between the aniline nitrogen and an aryl group. | Enables synthesis of complex triarylamines and other N-arylated structures. semanticscholar.org |

| Electrochemical Polymerization | Anodic oxidation of the monomer initiates polymerization to form a conducting film. | Utilizes the redox activity of the aniline moiety to create functional materials. nih.gov |

| Photoredox Catalysis | Uses visible light to generate reactive intermediates for reactions like N-alkylation. | Offers a green and mild approach to modify the amine functionality. nih.gov |

| Hydrogen Borrowing Catalysis | Catalytic N-alkylation using alcohols, producing only water as a byproduct. | Represents an atom-economical method for synthesizing or modifying N-alkylanilines. researchgate.net |

Structure-Reactivity Relationship Studies in Diverse Chemical Contexts

Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental goal of chemistry. This compound is an exemplary model for studying the interplay of electronic and steric effects.

Electronic Effects : The aromatic ring is highly activated due to the powerful electron-donating effects of the two methoxy groups and the amino group. nih.gov This makes the molecule highly susceptible to electrophilic aromatic substitution. libretexts.org Quantitative structure-activity relationship (QSAR) studies on substituted anilines confirm that electron-donating groups increase the rates of oxidation reactions by stabilizing the resulting cation-like transition state. nih.govresearchgate.net The high electron density on the ring makes this compound a potent coupling partner in reactions where the aniline acts as a nucleophile.

Steric Effects : The N-isopropyl group introduces significant steric hindrance around the nitrogen atom and the ortho positions (2- and 6- positions) of the aromatic ring. wikipedia.org This steric bulk can:

Inhibit N-Dialkylation : It makes the formation of a quaternary ammonium (B1175870) salt or further N-alkylation more difficult, enhancing selectivity in mono-alkylation reactions. psu.edu

Direct Regioselectivity : It can disfavor reactions at the sterically crowded 2-position during electrophilic aromatic substitution, potentially favoring substitution at the less hindered 6-position.

Influence Reaction Rates : In reactions like C-N coupling, the bulk of the isopropyl group can slow the rate of reaction, requiring more active catalysts or harsher conditions. acs.orgnih.gov

Computational studies, such as DFT calculations and steric mapping, are increasingly used to dissect these contributions. mdpi.com For a molecule like this compound, such studies can predict the most likely sites of reaction, rationalize experimentally observed selectivity, and guide the design of catalysts that can overcome steric challenges. The balance between the strong activating electronic effects and the moderating steric hindrance makes this compound a rich subject for fundamental reactivity studies. nih.gov

| Feature | Structural Origin | Consequence on Reactivity |

| High Nucleophilicity (Ring) | Electron-donating OMe and NH(iPr) groups. | Rapid reaction in electrophilic aromatic substitution. libretexts.org |

| Steric Shielding (Nitrogen) | Bulky N-isopropyl group. | Reduced rates for reactions at the nitrogen center; potential for high selectivity. |

| Steric Shielding (Ring) | N-isopropyl group near the 2-position. | May direct electrophilic attack away from the 2-position towards the 6-position. |

| Redox Activity | Electron-rich aniline system. | Facile oxidation to form radical cations, initiating polymerization or other redox-mediated reactions. arxiv.org |

Q & A

Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-(propan-2-yl)aniline, and how is purity validated?

Methodological Answer: The compound is typically synthesized via alkylation of 3,4-dimethoxyaniline with isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., NaH or KOH) in solvents like toluene or DMF at reflux . Key steps include:

Reaction Setup : Mix equimolar amounts of 3,4-dimethoxyaniline and isopropyl bromide in a basic solvent system.

Purification : Use column chromatography (silica gel, 50% EtOAc/hexane) or recrystallization to isolate the product.

Validation : Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., δ 1.2 ppm for isopropyl CH, δ 3.8 ppm for methoxy groups) and IR (N-H stretch ~3400 cm) .

Q. Table 1: Key Spectral Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| -NMR | δ 1.2 (d, 6H), δ 3.8 (s, 6H) | Isopropyl CH, methoxy groups |

| IR | 3400 cm, 1250 cm | N-H stretch, C-O (methoxy) |

| MS | m/z 225 [M+H] | Molecular ion confirmation |

Q. How is the crystal structure of this compound determined, and what software is used?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed using a diffractometer (e.g., Stoe IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å). Data reduction and refinement use SHELX programs (SHELXL for refinement, SHELXS for solution) . Critical steps:

Data Collection : Measure reflections at 100 K to minimize thermal motion.

Structure Solution : Use direct methods (SHELXS) for phase determination.

Refinement : Apply full-matrix least-squares refinement (SHELXL) with anisotropic displacement parameters.

Validation : Check R-factors (e.g., ) and residual electron density (< 0.5 eÅ) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model the compound’s electronic structure:

HOMO-LUMO Analysis : Identify nucleophilic/electrophilic sites. The methoxy groups direct electrophiles to the para position via resonance .

NBO Analysis : Quantify charge distribution; the amino group’s lone pair donates electron density to the ring.

Transition State Modeling : Simulate reaction pathways (e.g., nitration) using Gaussian or ORCA software .

Q. Table 2: DFT-Derived Reactivity Parameters

| Parameter | Value | Implication |

|---|---|---|

| HOMO (eV) | -5.2 | High electron density on ring |

| LUMO (eV) | -1.8 | Susceptibility to electrophiles |

| Fukui Index (f) | 0.12 (C-5) | Preferred site for electrophilic attack |

Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Contradictions arise from variations in assay conditions or structural analogs. Mitigation strategies include:

Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.

Structural Confirmation : Verify derivatives via -NMR and HRMS to rule out impurities .

SAR Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups on antimicrobial activity) .

Q. Table 3: Comparative Bioactivity of Analogues

| Derivative | Substituents | IC (µM) | Target |

|---|---|---|---|

| A | 3,4-Dimethoxy | 12.5 | EGFR Kinase |

| B | 3-Ethoxy-4-methoxy | 28.4 | EGFR Kinase |

| C | 3,4-Diethoxy | >50 | EGFR Kinase |

Q. What advanced techniques optimize reaction yields in large-scale synthesis?

Methodological Answer: Process intensification methods include:

Flow Chemistry : Use continuous reactors (e.g., Corning AFR) to enhance heat/mass transfer and reduce side reactions .

DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading (e.g., AlCl) to identify optimal conditions .

In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediates .

Q. Table 4: Reaction Optimization via DoE

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Solvent | Toluene, DMF, EtOH | Toluene |

| Catalyst (AlCl) | 0.5–2.0 eq | 1.2 eq |

Q. How to address crystallographic twinning in structural studies of derivatives?

Methodological Answer: Twinning, common in flexible derivatives, is resolved using:

Twin Law Identification : Employ CELL_NOW or TWINABS to detect twin domains .

Refinement Strategies : Use the HKLF5 format in SHELXL to refine twinned data .

Validation : Check R (< 0.1) and Flack parameter (near 0) to confirm correct handedness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.